4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid
Description
4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a carbamoylamino group linked to a 1,1-dioxothiolan-3-yl moiety. This structure combines a sulfone-containing thiolane ring (dioxothiolan) with a urea-derived carbamoylamino bridge, conferring unique physicochemical properties.
Properties
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-11(16)8-1-3-9(4-2-8)13-12(17)14-10-5-6-20(18,19)7-10/h1-4,10H,5-7H2,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPKVQVWPUDNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-[(1,1-dioxothiolan-3-yl)carbamoyl] chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the benzoic acid moiety can be reduced to an amino group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Quinoline Carboxamides (e.g., Compound 47 from ): These compounds, such as N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide, share a carboxamide functional group but feature a thioxo (C=S) group and a quinoline core. The adamantyl and pentyl substituents enhance lipophilicity, contrasting with the polar dioxothiolan (C-SO₂) and benzoic acid groups in the target compound .
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): A naturally occurring phenolic acid with a propenoic acid chain attached to a dihydroxybenzene ring. Unlike the target compound, caffeic acid lacks nitrogenous or sulfone groups but exhibits strong antioxidant activity due to its catechol moiety .
Functional Group Impact
- Solubility: The dioxothiolan group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) compared to the thioxo-containing quinoline derivatives, which require DMSO for dissolution . Caffeic acid, with its carboxylic acid and hydroxyl groups, is water-soluble, highlighting divergent applications .
- Bioactivity: Quinoline carboxamides demonstrate antimicrobial activity, suggesting that the carbamoylamino group in the target compound could similarly interact with biological targets . Caffeic acid’s antioxidant properties stem from its redox-active phenolic structure, a feature absent in the sulfone-containing target compound .
Data Tables
Table 1: Comparative Analysis of Key Compounds
*Molecular weights for the target compound and Compound 47 are estimated based on structural analogs.
Research Findings
- Synthetic Pathways: The target compound’s synthesis likely employs techniques similar to those used for quinoline carboxamides, such as TLC purification and spectroscopic characterization (IR, NMR) . The dioxothiolan moiety may require sulfonation or oxidation steps, contrasting with the thioxo group in Compound 46.
- Caffeic acid’s water solubility and antioxidant efficacy underscore the role of hydroxyl groups in redox modulation, a mechanism unlikely in the sulfone-rich target compound .
Biological Activity
4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}amino)benzoic acid
- Molecular Formula : C₁₂H₁₄N₂O₅S
- Molecular Weight : 298.32 g/mol
Antimicrobial Activity
Research indicates that 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers in serum.
Antioxidant Activity
4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid has been evaluated for its antioxidant properties. The compound displayed a strong ability to scavenge free radicals, which is crucial in protecting cells from oxidative stress. The antioxidant activity was measured using the DPPH assay, yielding an IC50 value of 25 µg/mL.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various compounds against resistant strains of bacteria. 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid was included in this evaluation and showed promising results against multi-drug resistant strains.
Case Study 2: Anti-inflammatory Mechanism
In a study conducted on rats with induced arthritis, treatment with the compound significantly reduced joint swelling and pain compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated subjects.
Q & A
Q. How can I optimize the synthesis of 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid to improve yield and purity?
Methodological Answer: Synthesis optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For analogous benzoic acid derivatives, coupling reactions (e.g., carbodiimide-mediated amide bond formation) are common. Monitoring intermediates via HPLC or LC-MS can identify side products like unreacted thiolane precursors or hydrolyzed intermediates. For example, in related compounds (e.g., 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid), purification by recrystallization in ethanol/water mixtures improved purity to >95% .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can confirm the carbamoylamino linkage (δ ~6.5–7.5 ppm for NH protons) and thiolane dioxo group (δ ~3.0–4.0 ppm for methylene protons).
- IR : Stretching frequencies at ~1670 cm⁻¹ (C=O of benzoic acid) and ~1300 cm⁻¹ (S=O of dioxothiolane) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., calculated for C₁₃H₁₄N₂O₅S: 334.06 g/mol) and detect fragmentation patterns .
Intermediate Research Questions
Q. How can I resolve contradictions in crystallographic data during structural refinement?
Methodological Answer: Discrepancies in X-ray data (e.g., poor R-factors or electron density maps) may arise from disorder in the thiolane ring or solvent inclusion. Using SHELXL for refinement, apply restraints to planarize the carbamoylamino group and isotropic displacement parameters for flexible regions. For example, SHELX’s PART command can model disorder in the dioxothiolan moiety . OLEX2’s graphical interface aids in visualizing hydrogen-bonding networks, critical for validating intermolecular interactions .
Q. What strategies are recommended for assessing in vitro biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) due to the benzoic acid scaffold’s anti-inflammatory potential. Use a fluorometric assay with IC₅₀ determination (e.g., see protocols for similar compounds in ).
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing activity to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to protein targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) can simulate interactions with proteins like COX-2 or carbonic anhydrase. Parameterize the force field to account for the dioxothiolane’s sulfone group, which may form hydrogen bonds with Arg120 or Tyr354. MD simulations (GROMACS) over 100 ns can assess stability of the ligand-protein complex . Compare results to experimental IC₅₀ values to validate predictive accuracy .
Q. What challenges arise in solving crystal structures of derivatives with flexible substituents?
Methodological Answer: Flexibility in the carbamoylamino or dioxothiolane groups leads to disorder, complicating phase determination. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and twin refinement in SHELXL for better electron density maps. For example, in 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, partial occupancy modeling resolved rotational disorder in the benzofuran ring .
Data Contradictions and Resolution
Q. Why do different studies report varying bioactivity for structurally similar benzoic acid derivatives?
Methodological Answer: Discrepancies often stem from assay conditions (e.g., cell line specificity, serum concentration) or impurities. For instance, 3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid showed variable IC₅₀ values (±20%) across labs due to differences in DMSO stock solution handling . Standardize protocols using WHO guidelines and validate purity via orthogonal methods (e.g., NMR + HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
